molecular formula C14H13N5O2 B2407199 N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide CAS No. 921054-70-8

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide

Cat. No.: B2407199
CAS No.: 921054-70-8
M. Wt: 283.291
InChI Key: BLADHJFOPHIGGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry. It features a tetrazole ring, a privileged scaffold in drug discovery known for its metabolic stability and ability to mimic carboxylic acids, alongside a furan-2-carboxamide moiety. These structural features are frequently investigated for their potential to interact with biological targets . Compounds incorporating tetrazole and furan rings are of significant interest in antimicrobial research. Recent studies on structurally similar N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives have demonstrated promising antibacterial and antimycobacterial activities. Some analogs have shown potent efficacy against clinical strains of bacteria, including Staphylococcus epidermidis , with MIC values as low as 2 µg/mL . The mechanism of action for such compounds is typically based on target interaction within biological systems, potentially involving the inhibition of key enzymes or receptors crucial for bacterial cell viability and proliferation . In silico pharmacological predictions performed on similar tetrazole-furan hybrids suggest potential activity against Mycobacterium tuberculosis and other bacterial strains. These compounds also generally present favorable preliminary toxicological profiles, often testing negative for AMES toxicity and hERG I/II inhibition, indicating a lower risk of carcinogenicity and cardiotoxicity in preliminary models . Researchers value this compound as a building block for developing novel antimicrobial agents, especially in response to growing antibiotic resistance. It is offered for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-10-4-6-11(7-5-10)19-13(16-17-18-19)9-15-14(20)12-3-2-8-21-12/h2-8H,9H2,1H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLADHJFOPHIGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the furan-2-carboxylic acid derivative. One common method involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. This intermediate is then reacted with 1-(p-tolyl)-1H-tetrazole-5-methanamine under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and various alkyl halides.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted tetrazole derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide serves as a model compound for:

  • Studying Reactivity : Its unique structure allows researchers to explore the reactivity of furan carboxamides.
  • Chemical Interactions : Investigating how it interacts with various reagents can provide insights into the behavior of similar compounds.

Biology

The compound is being investigated for its potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial and antifungal properties, making it a candidate for further exploration in drug development.
  • Bioactive Molecule : Its structure indicates potential bioactivity, which could be harnessed in developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound is being explored for:

  • Drug Development : The compound's ability to interact with specific biological targets positions it as a promising candidate in drug discovery efforts.
  • Anticancer Research : Similar compounds have shown anticancer activity; thus, this compound may also be evaluated for its efficacy against various cancer cell lines .

Industry

In industrial applications, this compound can be utilized in:

  • Material Development : The unique properties of furan and tetrazole derivatives make them suitable for developing new materials.
  • Chemical Processes : Its reactivity can be exploited in various chemical processes, enhancing efficiency and product yield.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various fields:

  • Antimicrobial Activity : A study exploring similar furan derivatives found significant antibacterial activity against common pathogens, suggesting that this compound may exhibit comparable effects .
  • Anticancer Studies : Research on related compounds demonstrated promising anticancer activities against several cell lines. This indicates that further investigation into this compound could yield valuable insights into its therapeutic potential .
  • Material Science Applications : The unique chemical structure has prompted research into its use as a building block for novel materials with specific properties tailored for industrial applications .

Mechanism of Action

The mechanism of action of N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring and tetrazole ring are known to participate in various biochemical interactions, which can lead to the modulation of enzyme activity and other cellular processes. The carboxamide group can also form hydrogen bonds with biological molecules, further influencing its activity.

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

Angiotensin II Receptor Blockers (ARBs)

Several FDA-approved ARBs, such as losartan and valsartan , share the tetrazole core but differ in substituents:

  • Losartan : 2-n-butyl-4-chloro-5-hydroxymethyl-1-[(2′-(1H-tetrazol-5-yl)biphenyl-4-yl)methyl]imidazole.
  • Valsartan : N-(1-oxopentyl)-N-[[2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-L-valine.

Key Differences :

  • The target compound replaces the biphenyl-imidazole or valine moieties in ARBs with a furan-2-carboxamide group. This substitution likely alters receptor binding affinity and pharmacokinetics, as furan rings exhibit distinct electronic and steric properties compared to imidazoles or carboxylates .
Nitramine-Functionalized Tetrazoles

Kumar et al. synthesized N-(1-((1H-tetrazol-5-yl)methyl)-1H-tetrazole-5-amino) (48) via a two-step reaction using aminoacetonitrile hydrochloride and cyanide azide, achieving a 65% yield after nitration with 100% HNO₃ .

  • Comparison: The target compound’s synthesis (if analogous to its brominated derivative) likely involves amidation of furan-2-carboxylic acid with a tetrazole-methylamine intermediate.
Imidazole-Tetrazole Hybrids

Compounds in (e.g., 10, 11) were synthesized via general procedures with yields >88%, highlighting the efficiency of tetrazole functionalization.

Physicochemical Properties

Melting Points and Solubility
  • Compound 8 (): Melting point data include proton NMR signals (δ 5.38 ppm for CH₂, δ 3.77 ppm for OCH₃) but lack explicit melting points.
  • Compound 49 (): Nitramine derivatives exhibit higher melting points due to hydrogen bonding, whereas the target compound’s furan-carboxamide may lower melting points, enhancing solubility in organic solvents .
Spectroscopic Data
  • IR and NMR : Tetrazole C=N stretches typically appear at ~1500 cm⁻¹ in IR. The target compound’s ¹H NMR would show signals for the p-tolyl methyl group (δ ~2.35 ppm) and furan protons (δ ~6.3–7.5 ppm), distinct from imidazole-based analogues .
Receptor Binding
  • Losartan : Binds selectively to angiotensin II type 1 (AT₁) receptors.
  • Target Compound : The furan-carboxamide group may shift selectivity toward other GPCRs or ion channels, as seen in ’s thiazole-carboxamide derivatives .
Energetic Potential

Nitramine-tetrazole hybrids (e.g., 49 in ) are explored as high-energy materials. The target compound lacks nitro groups, rendering it less explosive but more suitable for pharmaceutical applications .

Biological Activity

N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Synthesis

The compound is characterized by a tetrazole ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of p-tolylamine with sodium azide to form the tetrazole ring, followed by subsequent reactions to attach the furan-2-carboxamide moiety. The general synthetic route is outlined below:

  • Formation of Tetrazole Ring :
    • React p-tolylamine with sodium azide and triethyl orthoformate under acidic conditions.
  • Attachment of Furan-2-Carboxamide :
    • React the tetrazole derivative with furan-2-carboxylic acid or its derivatives in the presence of coupling agents.

Table 1: Summary of Synthetic Routes

StepReagents/ConditionsProduct
1p-Tolylamine, NaN3, Triethyl orthoformateTetrazole derivative
2Tetrazole derivative, Furan-2-carboxylic acidThis compound

Antimicrobial Activity

Research indicates that compounds containing the tetrazole moiety exhibit significant antibacterial properties. In vitro studies have shown that this compound and its derivatives can inhibit the growth of various bacterial strains.

Case Study: Antibacterial Evaluation

A study evaluated several tetrazole derivatives for their antimicrobial activity against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like Ciprofloxacin.

Table 2: Antibacterial Activity of Tetrazole Derivatives

CompoundBacterial StrainMIC (µg/mL)Comparison Antibiotic
Compound AS. aureus4Ciprofloxacin
Compound BE. coli8Ampicillin
Compound CKlebsiella pneumoniae16Erythromycin

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. Cytotoxicity assays against human cancer cell lines revealed promising results.

Case Study: Cytotoxicity Assay

In a cytotoxicity study using the MTT method, several derivatives were tested against human cancer cell lines. Notably, one derivative showed significant cytotoxic effects at concentrations lower than those affecting normal cell lines.

Table 3: Cytotoxicity Results Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Normal Cell Line (IC50)
Compound DHeLa (Cervical cancer)15>100
Compound EMCF7 (Breast cancer)20>100

The biological activity of this compound may involve interactions with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The exact mechanism remains an area for further research but could involve inhibition of bacterial protein synthesis or modulation of cancer cell proliferation pathways.

Q & A

Q. What synthetic methodologies are most effective for preparing N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)furan-2-carboxamide?

  • Methodology : The compound’s tetrazole and furan carboxamide moieties suggest a multi-step synthesis. A plausible route involves: (i) Formation of the tetrazole ring via [3+2] cycloaddition between nitriles and trimethylsilyl azide (catalyzed by dibutyltin oxide), as demonstrated for analogous tetrazolyl oxazoles . (ii) Subsequent alkylation or coupling reactions to attach the furan-2-carboxamide group, potentially using EDC∙HCl-mediated amide bond formation under inert atmospheres, as seen in related carboxamide syntheses .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to mitigate by-products (e.g., undesired tetrazole regioisomers or hydrolysis products).

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • NMR : The tetrazole proton (NH) typically appears as a broad singlet near δ 8–10 ppm in DMSO-d₆. The furan ring protons resonate between δ 6.5–7.5 ppm, while the p-tolyl group shows aromatic protons (δ ~7.2 ppm) and a methyl singlet (δ ~2.3 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS should match the molecular formula (e.g., C₁₅H₁₄N₄O₂ requires m/z 294.1118). Fragmentation patterns may include loss of the furan carbonyl group (-CO, -44 amu) or tetrazole ring cleavage .

Q. What preliminary biological activities are reported for compounds with similar tetrazole-furan architectures?

  • Tetrazole-furan hybrids exhibit antiviral potential. For example, furan-2-carboxamide derivatives showed strong docking scores against viral polymerases, suggesting inhibition via π-π stacking and hydrogen bonding with active-site residues .
  • Experimental Design : Initial bioassays could include enzyme inhibition assays (e.g., DNA polymerase) and cell-based antiviral screens, using positive controls like acyclovir or remdesivir .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the tetrazole ring’s regiochemistry (1H vs. 2H tautomers)?

  • Method : Single-crystal X-ray diffraction (using SHELX programs) can unambiguously assign the tetrazole’s nitrogen positions. For example, SHELXL refines anisotropic displacement parameters to confirm bond lengths and angles .
  • Case Study : In valsartan analogs, X-ray structures confirmed the 1H-tetrazole tautomer’s dominance due to intramolecular hydrogen bonding .

Q. What computational strategies predict this compound’s binding affinity to biological targets?

  • Approach : Molecular docking (AutoDock Vina, Schrödinger) and MD simulations can model interactions. For instance, furan carboxamides docked into viral polymerase active sites showed binding energies < -8 kcal/mol, driven by hydrophobic contacts with residues like Leu100 and Tyr101 .
  • Validation : Compare docking results with experimental IC₅₀ values from enzymatic assays to refine force field parameters.

Q. How can conflicting data on synthetic yields or bioactivity be systematically addressed?

  • Root Cause Analysis :
  • Synthesis : By-products (e.g., N-((1-(2-(methylamino)-2-oxoethyl)-1H-tetrazol-5-yl)methyl)benzamide) may form due to competing reactions; optimize stoichiometry and catalyst loading .
  • Bioactivity : Variability in cell permeability or assay conditions (e.g., pH, solvent) can skew results. Use standardized protocols (e.g., CLSI guidelines) and orthogonal assays (e.g., SPR, ITC) .
    • Mitigation : Employ design of experiments (DoE) to identify critical variables (e.g., temperature, reagent purity) affecting reproducibility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.